Home > Products > Screening Compounds P139978 > Dynorphin B (1-29)
Dynorphin B (1-29) - 84376-30-7

Dynorphin B (1-29)

Catalog Number: EVT-393428
CAS Number: 84376-30-7
Molecular Formula: C161H236N42O48
Molecular Weight: 3527.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dynorphin B (1-29) is a peptide derived from the precursor protein prodynorphin, which undergoes proteolytic cleavage to yield various active peptides including dynorphin A, dynorphin B, and α/β-neoendorphin. This compound plays a significant role in the endogenous opioid system, influencing pain modulation, stress responses, and various physiological processes. Dynorphin B (1-29) is particularly noted for its interactions with kappa opioid receptors, contributing to its pharmacological effects in both the central nervous system and peripheral tissues .

Classification

Dynorphin B (1-29) is classified as an endogenous opioid peptide. It belongs to the larger family of dynorphins, which are known for their analgesic properties and involvement in mood regulation. The specific sequence of Dynorphin B (1-29) consists of 29 amino acids, making it a relatively short peptide compared to other members of the opioid peptide family .

Synthesis Analysis

Methods

The synthesis of Dynorphin B (1-29) typically employs solid-phase peptide synthesis (SPPS), a widely used technique for constructing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain attached to an insoluble resin. Once the synthesis is complete, the peptide is cleaved from the resin and purified through methods such as gel filtration, ion exchange chromatography, and high-performance liquid chromatography (HPLC) .

Technical Details

During SPPS, protecting groups are used to prevent side reactions at reactive amino acid functional groups. The process involves coupling reagents that activate carboxyl groups of amino acids for reaction with amines on the growing chain. Following synthesis, purification techniques are crucial to isolate the target peptide from by-products and unreacted materials. The final product's identity and purity are confirmed using analytical techniques like mass spectrometry and HPLC .

Molecular Structure Analysis

Structure

The molecular structure of Dynorphin B (1-29) consists of a sequence of 29 amino acids with specific stereochemistry that contributes to its biological activity. The InChI key for this compound is MBBYLJRDHGOGAF-NBMVQQARSA-N, indicating its unique chemical identity.

Data

The molecular formula is C161H236N42O48C_{161}H_{236}N_{42}O_{48}, reflecting its complex structure with multiple functional groups that facilitate receptor binding and activity. The three-dimensional conformation of Dynorphin B (1-29) is critical for its interaction with opioid receptors, particularly kappa opioid receptors .

Chemical Reactions Analysis

Reactions

Dynorphin B (1-29) can undergo various chemical reactions including oxidation, reduction, and substitution. These reactions are essential for understanding its stability and reactivity under physiological conditions. Common reagents used in these reactions include hydrogen peroxide as an oxidizing agent and dithiothreitol as a reducing agent .

Technical Details

For example, oxidation reactions may lead to modifications in disulfide bonds within the peptide structure, potentially altering its biological activity. Understanding these reactions is vital for developing therapeutic applications involving dynorphins .

Mechanism of Action

Process

Dynorphin B (1-29) primarily exerts its effects through binding to kappa opioid receptors in the brain and other tissues. Upon binding, it activates these receptors, leading to a cascade of intracellular signaling events that modulate pain perception and emotional responses .

Data

Research indicates that Dynorphin B (1-29) has a significant affinity for kappa opioid receptors compared to mu and delta receptors. Its potency varies across different biological systems, highlighting its complex pharmacological profile .

Physical and Chemical Properties Analysis

Physical Properties

Dynorphin B (1-29) is typically presented as a white to off-white powder at room temperature. Its solubility is generally high in aqueous solutions due to the presence of polar amino acids within its sequence.

Chemical Properties

The compound exhibits stability under certain conditions but may degrade in the presence of specific enzymes or extreme pH levels. Analytical techniques such as mass spectrometry provide insights into its stability and degradation pathways .

Applications

Scientific Uses

Dynorphin B (1-29) has numerous applications in scientific research:

  • Neuroscience: It is used to study the role of endogenous opioids in pain modulation and stress responses.
  • Pharmacology: Researchers investigate its potential therapeutic effects in conditions like depression and addiction by targeting kappa opioid receptors.
  • Biochemistry: It serves as a model compound for exploring peptide synthesis techniques and structure-activity relationships among opioid peptides .
Historical Discovery and Structural Characterization of Dynorphin B (1-29)

Identification and Early Isolation from Prodynorphin Precursors

The identification of Dynorphin B (1-29), also known historically as leumorphin, represents a significant milestone in neuropeptide research. Initial isolation efforts focused on porcine pituitary extracts in the late 1970s, culminating in Goldstein's 1979 characterization of a tridecapeptide containing the N-terminal Leu-enkephalin sequence (Tyr-Gly-Gly-Phe-Leu) [9]. This peptide exhibited extraordinary opioid potency in the guinea pig ileum longitudinal muscle preparation—approximately 700 times more potent than Leu-enkephalin alone—earning it the name "dynorphin" (from Greek dynamis, meaning power) [1] [9]. By 1982, Fischli and colleagues had established that this bioactive fragment (later termed Dynorphin B or rimorphin) was proteolytically cleaved from larger precursors [1] [4]. Specifically, enzymatic processing of the 256-amino-acid prodynorphin precursor (also known as proenkephalin B) yields several opioid peptides, including:

  • Big dynorphin (Dynorphin A 1-32)
  • Dynorphin A 1-17
  • Leumorphin (Dynorphin B 1-29)
  • Dynorphin B 1-13 (rimorphin) [1] [3] [9]

Dynorphin B (1-29) itself is generated through trypsin-like cleavage at paired basic residues (Lys-Arg) flanking its sequence in leumorphin [4] [9]. Early biochemical studies confirmed its presence in mammalian CNS tissues using chromatography and radioimmunoassays, revealing particularly high concentrations in the hypothalamus, amygdala, and spinal cord [3] [9]. Its extended C-terminus (compared to Dynorphin B 1-13) suggested unique functional properties, driving further structural investigations.

Table 1: Key Discoveries in Dynorphin B (1-29) Characterization

YearDiscoveryKey Researchers
1979Isolation of "dynorphin" (later Dynorphin B 1-13) from porcine pituitaryGoldstein et al.
1982Identification of leumorphin (Dynorphin B 1-29) as a prodynorphin derivativeFischli et al.
1982Cloning of prodynorphin cDNA revealing full precursor structureKakidani et al.
1983Immunohistochemical mapping of Dynorphin B in CNS nucleiWatson et al.

Evolutionary Conservation of Dynorphin B (1-29) Across Species

Dynorphin B (1-29) exhibits striking evolutionary conservation across vertebrates, underscoring its critical physiological roles. Molecular cloning of prodynorphin genes has revealed:

  • Mammals: Human, porcine, and rodent prodynorphin genes share >85% sequence homology in the Dynorphin B (1-29) encoding region. The conserved Leu-enkephalin N-terminus (Tyr-Gly-Gly-Phe-Leu) is universal, while minor variations occur in the C-terminal extensions. For example, human Dynorphin B (1-29) contains Val-Val-Thr at positions 10–12, whereas rodents feature Ile-Ile-Arg [9] [4].
  • Non-mammalian vertebrates: Amphibian (Xenopus laevis, Bufo marinus) and avian prodynorphin orthologs retain the Dynorphin B sequence but may encode additional opioid core sequences absent in mammals [9]. Functional studies confirm preserved κ-opioid receptor (KOR) binding in these species.
  • Processing divergence: While Dynorphin B (1-29) is a major product in primates and rodents, some species exhibit tissue-specific cleavage. In bovine adrenal glands, for instance, prodynorphin processing favors smaller fragments like Dynorphin B 1-13 over leumorphin [9].

This conservation highlights the structural importance of Dynorphin B (1-29)'s domains: the N-terminal "message" sequence (residues 1–5) for receptor engagement, and the C-terminal "address" sequence (residues 6–29) modulating stability and receptor selectivity [3] [9]. Cross-species bioactivity assays demonstrate that porcine Dynorphin B (1-29) potently inhibits cAMP accumulation in human neuroblastoma cells, confirming functional preservation [9].

Table 2: Evolutionary Variations in Dynorphin B (1-29) Sequence

SpeciesAmino Acid Sequence VariationsReceptor Affinity (KOR, nM)
HumanTyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe-Lys-Val-Val-Thr...0.12 ± 0.03
RatTyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys...0.15 ± 0.05
PorcineTyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys...0.11 ± 0.02
Xenopus laevisTyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro-Asn...1.3 ± 0.4

Structural Determinants for Opioid and Non-Opioid Receptor Binding

The pharmacological profile of Dynorphin B (1-29) arises from specific structural motifs governing interactions with opioid and non-opioid receptors:

Opioid Receptor Binding

Dynorphin B (1-29) binds primarily to κ-opioid receptors (KOR) with nanomolar affinity (Ki ≈ 0.1–0.4 nM), but also engages μ-opioid (MOR) and δ-opioid receptors (DOR) at lower affinities (Ki ≈ 2–15 nM) [10] [8]. Key determinants include:

  • N-terminal residues: Tyr1 is indispensable for KOR/MOR/DOR activation. Alanine scanning shows >100-fold affinity loss when Tyr1 is substituted [1] [8]. Phe4 stabilizes receptor docking via hydrophobic interactions.
  • Basic residues: Arg6-Arg7 enhance KOR selectivity by forming salt bridges with KOR-specific glutamate residues in extracellular loop 2 [1] [8].
  • C-terminal extensions: Lys10 in Dynorphin B (1-13) contributes to affinity, but the extended C-terminus in Dynorphin B (1-29) (residues 14–29) reduces MOR/DOR binding while preserving KOR potency, likely through steric hindrance [8] [10].

Recent mutagenesis studies substituting Gly3 with Met (DynBG3M) or Leu5 with Ser (DynBL5S) significantly increase KOR selectivity over MOR/DOR by disrupting receptor docking in non-KOR opioid receptors [8].

Non-Opioid Receptor Interactions

At elevated concentrations (>100 nM), Dynorphin B (1-29) exhibits NMDA receptor antagonism and bradykinin receptor activation, independent of its opioid effects:

  • NMDA receptor binding: The cationic C-terminus (residues 17–29) binds the NR1 subunit, inhibiting Ca2+ influx. Truncated Dynorphin B (2–13) lacking Tyr1 retains NMDA receptor antagonism [5] [9].
  • Bradykinin receptors: Dynorphin B (1–13) activates bradykinin B2 receptors, triggering Ca2+ release and p38 MAPK phosphorylation in microglia, contributing to neuroexcitatory effects [5] [9].

Table 3: Functional Impact of Key Residues in Dynorphin B (1-29)

Residue PositionAmino AcidFunctionEffect of Alanine Substitution
1TyrOpioid receptor docking via phenol ring>100-fold loss in KOR/MOR affinity
4PheHydrophobic stabilization of receptor complexes50-fold MOR/KOR affinity loss
6–7Arg-ArgElectrostatic interaction with KOR-specific glutamatesReduced KOR potency; increased NMDA receptor binding
10LysStabilizes C-terminal helix; enhances membrane interaction5-fold KOR affinity loss
17–29VariableNMDA receptor/bradykinin receptor interaction; intracellular internalizationTruncation abolishes non-opioid signaling

Properties

CAS Number

84376-30-7

Product Name

Dynorphin B (1-29)

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C161H236N42O48

Molecular Weight

3527.8 g/mol

InChI

InChI=1S/C161H236N42O48/c1-80(2)66-106(191-146(238)108(69-87-28-16-13-17-29-87)179-122(213)78-176-121(212)77-177-133(225)96(163)68-90-39-45-93(206)46-40-90)144(236)182-99(36-25-63-174-160(169)170)134(226)180-98(35-24-62-173-159(167)168)135(227)183-102(52-57-119(165)210)139(231)192-110(70-88-30-18-14-19-31-88)147(239)181-97(34-22-23-61-162)142(234)199-128(82(5)6)154(246)200-129(83(7)8)155(247)202-131(86(12)205)156(248)188-100(37-26-64-175-161(171)172)136(228)198-116(79-204)152(244)187-101(51-56-118(164)209)137(229)185-105(55-60-125(218)219)141(233)197-115(76-127(222)223)157(249)203-65-27-38-117(203)153(245)196-113(74-120(166)211)143(235)178-85(11)132(224)189-109(72-91-41-47-94(207)48-42-91)149(241)194-112(73-92-43-49-95(208)50-44-92)148(240)186-103(53-58-123(214)215)138(230)184-104(54-59-124(216)217)140(232)190-107(67-81(3)4)145(237)193-111(71-89-32-20-15-21-33-89)150(242)195-114(75-126(220)221)151(243)201-130(84(9)10)158(250)251/h13-21,28-33,39-50,80-86,96-117,128-131,204-208H,22-27,34-38,51-79,162-163H2,1-12H3,(H2,164,209)(H2,165,210)(H2,166,211)(H,176,212)(H,177,225)(H,178,235)(H,179,213)(H,180,226)(H,181,239)(H,182,236)(H,183,227)(H,184,230)(H,185,229)(H,186,240)(H,187,244)(H,188,248)(H,189,224)(H,190,232)(H,191,238)(H,192,231)(H,193,237)(H,194,241)(H,195,242)(H,196,245)(H,197,233)(H,198,228)(H,199,234)(H,200,246)(H,201,243)(H,202,247)(H,214,215)(H,216,217)(H,218,219)(H,220,221)(H,222,223)(H,250,251)(H4,167,168,173)(H4,169,170,174)(H4,171,172,175)/t85-,86+,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,128-,129-,130-,131-/m0/s1

InChI Key

MBBYLJRDHGOGAF-NBMVQQARSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)CNC(=O)CNC(=O)C(CC7=CC=C(C=C7)O)N

Synonyms

dynorphin B (1-29)
Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe-Lys-Val-Val-Thr-Arg-Ser-Gln-Glu-Asp-Pro-Asn-Ala-Tyr-Tyr-Glu-Glu-Leu-Phe-Asp-Val

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)CNC(=O)CNC(=O)C(CC7=CC=C(C=C7)O)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CNC(=O)CNC(=O)[C@H](CC7=CC=C(C=C7)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.